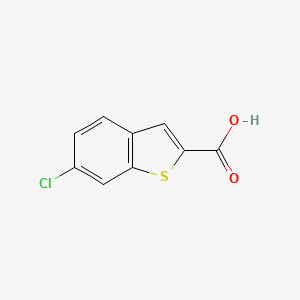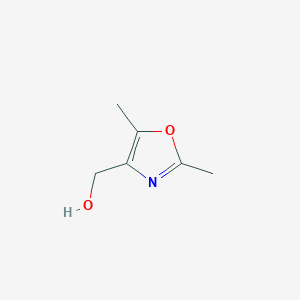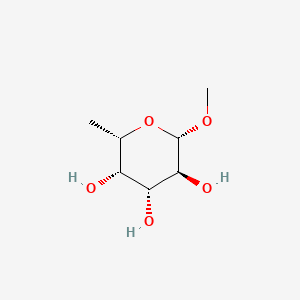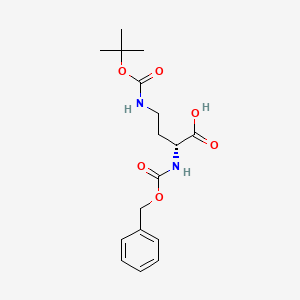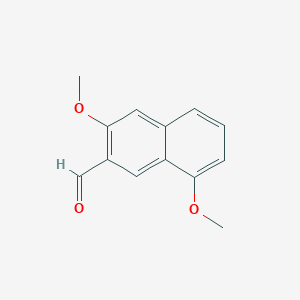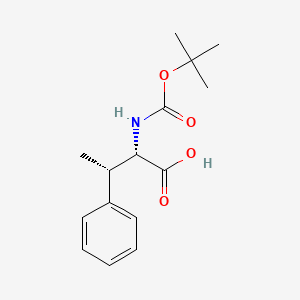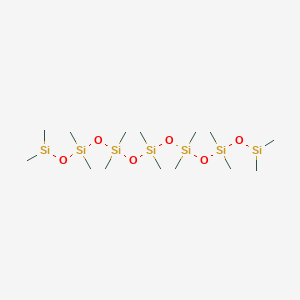
1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane
描述
1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane is a siloxane compound with the molecular formula C14H44O6Si7. It is characterized by its unique structure, consisting of a heptasiloxane backbone with fourteen methyl groups attached. This compound is known for its stability and hydrophobic properties, making it useful in various industrial and scientific applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane typically involves the hydrolysis and condensation of chlorosilanes. One common method is the reaction of hexamethyldisiloxane with a chlorosilane under controlled conditions to form the desired heptasiloxane structure. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the hydrolysis and condensation processes .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale hydrolysis and condensation reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration. The final product is typically purified through distillation or other separation techniques to remove any impurities .
化学反应分析
Types of Reactions
1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxane-based polymers.
Reduction: Reduction reactions can convert the compound into simpler siloxanes or silanes.
Substitution: Substitution reactions can replace one or more methyl groups with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various organometallic reagents for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions include silanols, siloxane-based polymers, and substituted siloxanes. These products have various applications in materials science, coatings, and adhesives .
科学研究应用
1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of other siloxane compounds and polymers.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and implants due to its biocompatibility and stability.
作用机制
The mechanism of action of 1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane involves its interaction with various molecular targets and pathways. In biological systems, the compound’s hydrophobic nature allows it to interact with lipid membranes, potentially altering membrane properties and influencing cellular processes. In industrial applications, its stability and resistance to chemical degradation make it an effective component in coatings and adhesives .
相似化合物的比较
Similar Compounds
1,1,3,3,5,5,7,7,9,9,11,11,13,13,15,15-Hexadecamethyloctasiloxane: Similar structure but with an additional siloxane unit and two more methyl groups.
1,13-diethoxy-1,1,3,3,5,5,7,7,9,9,11,11,13,13-tetradecamethyl-heptasiloxane: Contains ethoxy groups instead of some methyl groups, altering its reactivity and properties.
Uniqueness
1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane is unique due to its specific heptasiloxane backbone and the presence of fourteen methyl groups, which confer distinct hydrophobic and chemical resistance properties. These characteristics make it particularly valuable in applications requiring stability and resistance to environmental factors .
属性
InChI |
InChI=1S/C14H42O6Si7/c1-21(2)15-23(5,6)17-25(9,10)19-27(13,14)20-26(11,12)18-24(7,8)16-22(3)4/h1-14H3 | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJIDUNHDYJESJA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)(C)O[Si](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H42O6Si7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70339091 | |
| Record name | AC1LB8OT | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19095-23-9 | |
| Record name | AC1LB8OT | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70339091 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 1,1,3,3,5,5,7,7,9,9,11,11,13,13-Tetradecamethylheptasiloxane being identified in plant extracts?
A1: This compound's presence in plant extracts analyzed by GC-MS is often attributed to contamination rather than being a natural component. [, , ] It is commonly used in laboratory settings as a silicone grease, and its appearance in analyses can arise from various sources during sample preparation or analysis. [, , ] Researchers should exercise caution when interpreting GC-MS data and consider potential contamination sources.
Q2: How can I differentiate this compound from other siloxanes in GC-MS analysis?
A2: Distinguishing siloxanes in complex mixtures requires careful analysis of their mass spectra and retention times. While mass spectrometry can provide structural information, comparing retention times with known standards is crucial for accurate identification. Utilizing high-resolution mass spectrometry (HRMS) can further enhance identification accuracy by providing precise mass measurements.
Q3: Are there any documented biological activities or pharmacological properties associated with this compound?
A3: The provided research articles focus on identifying this compound within plant extracts and do not delve into its potential biological activities. [, , , , ] It is essential to consult toxicological databases and relevant literature for information on its safety profile and potential biological effects.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


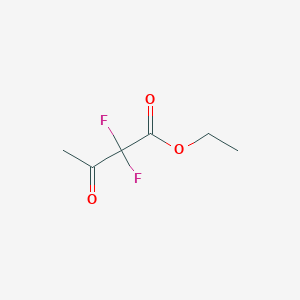
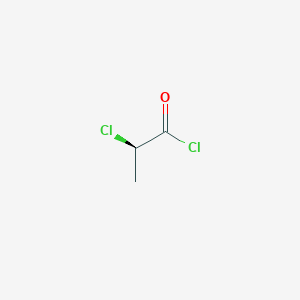
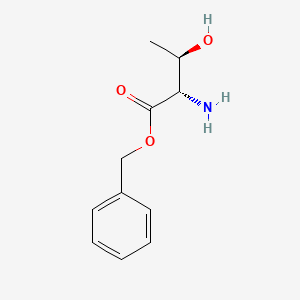
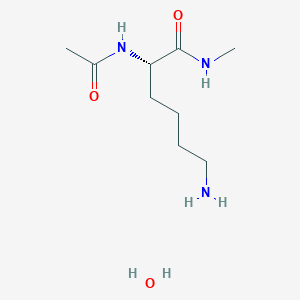
![Methyl 2-phenylimidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1588671.png)
